tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H19NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with appropriate reagents. One common method involves the use of tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate as a starting material. This compound can be synthesized through a series of reactions, including the protection of the azetidine nitrogen, followed by formylation and methoxymethylation .
Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques, including protection-deprotection strategies and the use of common reagents such as formylating agents and methoxymethylating agents .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for investigating the biological activity of azetidine-containing molecules .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate is not well-studied. as an azetidine derivative, it is likely to interact with biological targets through its nitrogen-containing ring structure. The formyl and methoxymethyl groups may also play a role in its reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
Comparison: tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate is unique due to the presence of both formyl and methoxymethyl groups. These functional groups provide distinct reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate with formaldehyde in the presence of a catalyst to form the desired product.", "Starting Materials": [ "tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate", "formaldehyde", "catalyst" ], "Reaction": [ "Add formaldehyde to a solution of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate in the presence of a catalyst", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with an organic solvent", "Purify the product by column chromatography" ] } | |
CAS-Nummer |
2758001-43-1 |
Molekularformel |
C11H19NO4 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-11(6-12,7-13)8-15-4/h7H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
XTUGCPBNKRXCMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(COC)C=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.